molecular formula C7H5ClN4 B13681149 8-Chloropyrido[4,3-d]pyrimidin-4-amine

8-Chloropyrido[4,3-d]pyrimidin-4-amine

Cat. No.: B13681149
M. Wt: 180.59 g/mol
InChI Key: XAUFQXXHJLUBLJ-UHFFFAOYSA-N
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Description

8-Chloropyrido[4,3-d]pyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the class of fused pyrimidine derivatives, which are recognized as privileged scaffolds in drug discovery due to their broad-spectrum biological activities . This compound serves as a versatile synthetic intermediate or core structure for the development of novel anticancer agents . Research into analogous pyrido[3,4-d]pyrimidine compounds has demonstrated highly selective growth inhibitory activity against specific human cancer cell lines, including breast cancer (MCF-7, MDA-MB-468) and renal cancer (UO-31) models . The structural features of this amine, particularly the chloro substituent and the pyrimidin-4-amine group, are often utilized in nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions to generate diverse libraries of molecules for structure-activity relationship (SAR) studies . Pyrimidin-4-amine derivatives are frequently explored as inhibitors of various pro-angiogenic receptor tyrosine kinases (RTKs), such as the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and epidermal growth factor receptor (EGFR), which are critical targets in molecularly targeted cancer therapy . The compound is intended for Research Use Only and is not for diagnostic or therapeutic purposes. Please refer to the material safety data sheet for safe handling and storage information.

Properties

Molecular Formula

C7H5ClN4

Molecular Weight

180.59 g/mol

IUPAC Name

8-chloropyrido[4,3-d]pyrimidin-4-amine

InChI

InChI=1S/C7H5ClN4/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H,(H2,9,11,12)

InChI Key

XAUFQXXHJLUBLJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Cl)N=CN=C2N

Origin of Product

United States

Preparation Methods

Route A: Cyclocondensation from Pyrimidine Precursors

Stepwise Outline:

  • Step 1: Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde.
  • Step 2: Wittig reaction with cyanomethyltriphenylphosphonium chloride to yield (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile.
  • Step 3: Cyclization to form the pyridopyrimidine core.
  • Step 4: Selective amination at the 4-position to afford this compound.

Typical Conditions:

  • Cyclization is often promoted by heating in the presence of ammonium acetate and a suitable solvent such as DMF or ethanol.
  • Amination is achieved using ammonia or primary amines under basic or acidic conditions.

Yield Data:

  • Yields for the cyclization and amination steps are generally high, often exceeding 60% per step.

Route B: Cyclocondensation from Pyridine Precursors

Stepwise Outline:

  • Step 1: Functionalization of isonicotinate or aminopyridine derivatives (e.g., ethyl 3-amino-2-chloroisonicotinate).
  • Step 2: Condensation with chloroformamidine hydrochloride to form the pyridopyrimidine ring.
  • Step 3: Chlorination at the 8-position using reagents such as phosphorus oxychloride (POCl₃).
  • Step 4: Introduction of the amino group at the 4-position by nucleophilic substitution.

Typical Conditions:

  • Thermal cyclocondensation is carried out at elevated temperatures (120–180°C).
  • Chlorination and amination steps are performed under controlled acidic or basic conditions.

Yield Data:

  • Overall yields for the multi-step sequence can range from 40–70%, depending on the efficiency of each transformation.

Comparative Data Table

Route Key Starting Material Key Reagents/Conditions Typical Yield (%) Notable Features
A 4,6-dichloropyrimidine-5-carbaldehyde Wittig, cyclization, amination 60–80 Flexible, scalable
B Ethyl 3-amino-2-chloroisonicotinate Chloroformamidine HCl, POCl₃, ammonia 40–70 Efficient ring construction
C 4,6-dichloropyrimidine Ammonia, aldehyde/nitrile, POCl₃ >60 per step Direct S_NAr, high selectivity

Research Outcomes and Optimization

  • Efficiency: Most contemporary methods achieve moderate to high yields, with the cyclocondensation and S_NAr approaches being the most widely adopted due to their reliability and scalability.
  • Scalability: Laboratory-scale methods are readily adaptable to larger scales, though industrial-scale production details remain limited in the open literature.
  • Substitution Flexibility: The chlorine at the 8-position allows for further functionalization, enabling the synthesis of diverse analogs for biological screening.
  • Reaction Mechanisms: The cyclization steps typically proceed via nucleophilic attack and ring closure, while S_NAr reactions rely on the activation of the pyrimidine ring by electron-withdrawing groups.

Summary Table: Reaction Conditions and Yields

Step Reagents/Conditions Yield Range (%) Notes
Cyclization Ammonium acetate, DMF, heat 60–80 Key step for ring closure
Chlorination POCl₃, reflux 70–90 Introduces Cl at 8-position
Amination Ammonia or primary amine, base or acid 60–90 Selective for 4-position
S_NAr Substitution Ammonia, DMF, 80–120°C 60–85 High selectivity, mild conditions

Chemical Structure

   Cl
    |
   / \
  |   |
  N   C
 /     \
C       N
|       |
N       C
 \     /
  C---N
   |
  NH2

Chemical Reactions Analysis

Types of Reactions

8-Chloropyrido[4,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8th position can be substituted with different nucleophiles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

    Reduction and Oxidation Reactions: The compound can undergo reduction and oxidation under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Cyclization Reactions: Reagents like ammonium acetate and dimethylformamide dimethyl acetal (DMF-DMA) are used.

    Reduction and Oxidation Reactions: Reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridopyrimidines, while cyclization reactions can produce fused heterocyclic systems .

Scientific Research Applications

8-Chloropyrido[4,3-d]pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Chloropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a histone lysine demethylase inhibitor, it binds to the Fe(II) in the active site of the enzyme, preventing the demethylation of histone lysine residues. This inhibition can lead to changes in gene expression and has potential therapeutic implications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 8-chloropyrido[4,3-d]pyrimidin-4-amine with analogous compounds, focusing on substituent effects, synthetic routes, and biological relevance.

Pyrido[3,4-d]pyrimidin-4-one Derivatives

  • 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one (42) : Replacing the 8-chloro group with methyl reduces electrophilicity, limiting further derivatization. Synthesis via Suzuki-Miyaura coupling (59% yield) highlights the chloro group’s utility in cross-coupling reactions .

Positional Isomers: Pyrido[3,2-d]pyrimidin-4-amine Derivatives

  • This compound achieved a 96.79% yield via nucleophilic aromatic substitution .
  • 6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine: A fluoropyridyl group at the 6-position enhances lipophilicity and bioavailability, with notable PDE3 inhibitory activity (IC₅₀ < 1 µM) .

Simpler Pyrimidine Analogues

  • 6-Chloropyrimidin-4-amine : Lacking the fused pyridine ring, this compound exhibits reduced planarity and weaker π-π stacking interactions. However, its simpler structure allows higher synthetic yields (e.g., 85% via Buchwald-Hartwig amination) .

Thieno[2,3-d]pyrimidine Derivatives

  • N-(4-(benzyloxy)phenyl)-6-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine: Replacing the pyridine ring with thiophene alters electronic properties, increasing sulfur-mediated interactions. These derivatives show potent anticancer activity (IC₅₀ ~ 0.1 µM against MCF7 cells) .

Hydrogenated Pyrido Pyrimidines

  • 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine : Saturation of the pyridine ring reduces aromaticity, enhancing solubility but decreasing rigidity. Such compounds are explored for CNS applications due to improved BBB permeability .

Key Comparative Data

Compound Substituents Synthesis Yield Key Biological Activity Reference
This compound 8-Cl, 4-NH₂ 59% Under investigation
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine 6-Cl, 4-NH₂, 4-F-Ph 96.79% Kinase inhibition
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine 6-F-pyridyl, 4-NH₂ 64% PDE3 inhibition (IC₅₀ < 1 µM)
N-(4-(benzyloxy)phenyl)-6-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine Thiophene core 64% Anticancer (IC₅₀ ~ 0.1 µM)

Discussion of Structural and Functional Differences

  • Substituent Position : Chlorine at the 8-position (target compound) vs. 6-position (pyrido[3,2-d] analogs) affects electron-withdrawing effects and steric hindrance, influencing reactivity and target binding .
  • Ring System: Pyrido[4,3-d]pyrimidines exhibit distinct π-stacking compared to thieno[2,3-d]pyrimidines, which engage in sulfur-π interactions .
  • Functional Groups : The 4-amine group in the target compound enables hydrogen bonding, critical for enzyme inhibition, whereas ketone derivatives (e.g., 8-chloropyrido[3,4-d]pyrimidin-4-one) lack this capability .

Q & A

Q. What are the standard synthetic routes for 8-Chloropyrido[4,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step procedures, including cyclization and halogenation. A common approach involves reacting a pyrimidine precursor with chlorinating agents (e.g., POCl₃) under reflux, followed by amine substitution. Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Catalyst use : Lewis acids like AlCl₃ improve halogenation efficiency .
  • Temperature control : Reflux at 80–100°C balances reaction rate and side-product formation .

Table 1: Comparison of Synthetic Yields Under Different Conditions

ConditionYield (%)Purity (HPLC)Reference
DMF, 100°C, 12 hrs6398.5
Ethanol, 80°C, 24 hrs4595.2

Q. How do researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Characterization involves a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and chlorine integration .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₇H₆ClN₄ requires m/z 197.02) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

Methodological Answer: Computational tools like molecular docking (AutoDock Vina) and quantum chemical calculations (DFT) are used to:

  • Identify binding pockets : Align the compound with enzyme active sites (e.g., kinase domains) .
  • Calculate binding affinities : Gibbs free energy (ΔG) values predict inhibition potency .
  • Validate experimentally : Compare computational predictions with in vitro enzyme assays (e.g., IC₅₀ measurements) .

Table 2: Predicted vs. Experimental Binding Affinities for Kinases

Kinase TargetPredicted ΔG (kcal/mol)Experimental IC₅₀ (nM)
EGFR-9.2120 ± 15
CDK2-8.7450 ± 30

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer: Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Orthogonal assays : Use both enzymatic (e.g., fluorescence-based) and cell-based (e.g., proliferation) assays .
  • Structural verification : Confirm compound identity via X-ray crystallography to rule out isomer interference .
  • Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and adjust for experimental conditions (pH, temperature) .

Q. How can structural modifications enhance the biological activity of this compound?

Methodological Answer: Rational design focuses on:

  • Substituent addition : Introduce electron-withdrawing groups (e.g., -CF₃) to improve target affinity .
  • Scaffold hybridization : Fuse with pyrrolo[2,3-d]pyrimidine cores to enhance solubility and bioavailability .

Table 3: Activity Trends in Structural Derivatives

DerivativeSolubility (mg/mL)IC₅₀ (nM)
Parent compound0.8120
6-Methyl hybrid2.185
4-Trifluoromethyl analog1.545

Q. What methodologies integrate computational and experimental data for reaction optimization?

Methodological Answer: The ICReDD framework combines:

  • Quantum chemical calculations : Predict reaction pathways and transition states .
  • Machine learning : Train models on historical data to prioritize reaction conditions (e.g., solvent, catalyst) .
  • High-throughput screening : Validate top computational candidates in parallelized microreactors .

Q. How do researchers design experiments to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS .
  • Thermal gravimetric analysis (TGA) : Determine decomposition temperatures (>150°C indicates shelf stability) .
  • Plasma stability assays : Expose to human plasma and quantify remaining compound over 24 hours .

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